2-Cyclopropoxy-N,N-dimethyl-6-(methylamino)benzamide
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Overview
Description
2-Cyclopropoxy-N,N-dimethyl-6-(methylamino)benzamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a benzamide core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-6-(methylamino)benzamide typically involves the reaction of appropriate benzamide derivatives with cyclopropyl and dimethylamino reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-6-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-6-(methylamino)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-10-5-4-6-11(17-9-7-8-9)12(10)13(16)15(2)3/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
DCYDKQZNRHVAIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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